4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is a complex organic compound notable for its role in chemical biology and medicinal chemistry. With the molecular formula and a molecular weight of 280.27 g/mol, this compound serves as a trifunctional building block in the synthesis of chemical probes. Its unique structure includes a light-activated benzophenone, an alkyne tag, and a carboxylic acid functional group, making it versatile for various scientific applications .
The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid generally follows these steps:
The reaction mechanism involves nucleophilic substitution where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the propargyl group from propargyl bromide, resulting in the formation of 4-(prop-2-yn-1-yloxy)benzoic acid. Subsequent coupling reactions can yield the final compound .
The molecular structure of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid includes:
The compound's empirical formula is , with a CAS number of 1236196-77-2. The structural representation can be depicted using SMILES notation: O=C(C1=CC=C(OCC#C)C=C1)C2=CC=C(C(O)=O)C=C2
.
The primary reactions involving 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid include:
These reactions are crucial for studying protein interactions and cellular mechanisms, enabling researchers to track biomolecules within complex systems.
The mechanism of action for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid involves:
This process facilitates diverse biochemical analyses, including tracking protein dynamics and studying cellular pathways influenced by specific ligands or pharmacophores .
Key properties include:
Relevant data indicates that it should be stored at -20°C to maintain stability and prevent degradation .
The applications of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid span several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: